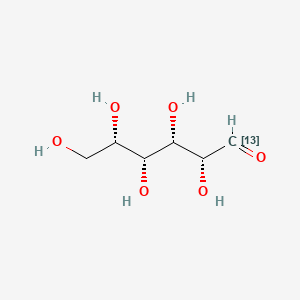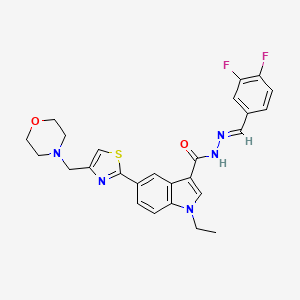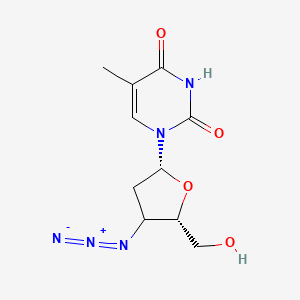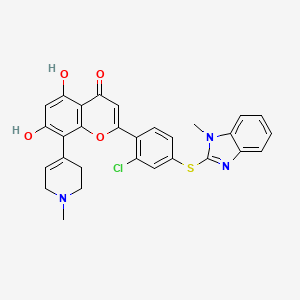
L-Idose-13C-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Idose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the L-Idose molecule. L-Idose is a rare sugar that is part of the hexose family, which includes six-carbon sugars. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-3 involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. One common approach involves the use of labeled precursors that are incorporated into the sugar molecule during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope. The final product is then purified to achieve high purity levels suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Idose-13C-3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols. Substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
L-Idose-13C-3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways
Biology: Employed in studies of carbohydrate metabolism and enzyme activity, particularly in understanding the role of sugars in cellular processes
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of drugs labeled with carbon-13
Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of L-Idose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glucose-13C-3: Another carbon-13 labeled hexose, used in similar metabolic studies.
L-Galactose-13C-3: A carbon-13 labeled sugar with applications in carbohydrate metabolism research.
L-Talose-13C-3: Used in studies of rare sugars and their metabolic pathways
Uniqueness
L-Idose-13C-3 is unique due to its specific structure and the position of the carbon-13 isotope. This makes it particularly useful for studying specific metabolic pathways and reactions that involve L-Idose. Its unique properties also make it valuable in the synthesis of complex molecules and the development of new materials .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1 |
Clé InChI |
GZCGUPFRVQAUEE-CZQHXNBCSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)








![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

